Celabenzine

Neuroprotection Alzheimer's disease Amyloid-beta

Celabenzine (CAS 53938-08-2) is a 13-membered cyclic spermidine alkaloid belonging to the macrolactam class, structurally defined as (2S)-9-benzoyl-2-phenyl-1,5,9-triazacyclotridecan-4-one. It is isolated primarily from Tripterygium wilfordii Hook.f.

Molecular Formula C23H29N3O2
Molecular Weight 379.5 g/mol
CAS No. 53938-08-2
Cat. No. B1197978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCelabenzine
CAS53938-08-2
Molecular FormulaC23H29N3O2
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESC1CCN(CCCNC(=O)CC(NC1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C23H29N3O2/c27-22-18-21(19-10-3-1-4-11-19)24-14-7-8-16-26(17-9-15-25-22)23(28)20-12-5-2-6-13-20/h1-6,10-13,21,24H,7-9,14-18H2,(H,25,27)/t21-/m0/s1
InChIKeyLSYKFBZWBDMZLQ-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Celabenzine (CAS 53938-08-2): A 13-Membered Spermidine Macrocyclic Alkaloid for Neuroprotection and Standardized Anti-Inflammatory Research


Celabenzine (CAS 53938-08-2) is a 13-membered cyclic spermidine alkaloid belonging to the macrolactam class, structurally defined as (2S)-9-benzoyl-2-phenyl-1,5,9-triazacyclotridecan-4-one [1]. It is isolated primarily from Tripterygium wilfordii Hook.f. (Celastraceae) and also found in Maytenus mossambicensis and Gymnosporia mossambicensis [2]. Characterized by a benzoyl substituent at the N-9 position of the spermidine macrocycle, celabenzine is one member of a small family of 13-membered spermidine alkaloids that includes celacinnine, celafurine, celallocinnine, and celacarfurine [3]. Its molecular formula is C₂₃H₂₉N₃O₂ (MW 379.50 g/mol), and it is noted for furnishing colorless needles upon crystallization from acetone .

Why Celabenzine Procurement Cannot Default to Celacinnine, Celafurine, or Celacarfurine: Evidence of Functional Divergence Among 13-Membered Spermidine Alkaloids


Although celabenzine, celacinnine, celafurine, and celacarfurine share a common 13-membered spermidine macrocyclic core and are co-isolated from Tripterygium wilfordii, their substitution at the N-9 position—benzoyl, cinnamoyl, furoyl, or the unique 4,13-dione of celacarfurine—generates distinct conformational and electronic profiles that translate into measurably divergent biological activities [1]. In a direct comparative neuroprotection assay using an Aβ₁₋₄₂-induced SH-SY5Y Alzheimer's disease model, celabenzine was the only alkaloid explicitly reported to rescue cell viability from 60% to 80%, while celafurine and celacarfurine did not demonstrate the same level of protective effect sufficient to be highlighted [2]. Furthermore, the quantitative composition ratios of these four alkaloids in standardized effective fractions are vastly unequal—celafurine predominates at a ratio of 404–598, while celabenzine is present at a ratio of 95–143, and celacinnine at only 55–82—making generic interchange scientifically and economically unsound for any application requiring defined composition or specific biological readout [3]. Celabenzine's unique optical rotatory property—[α]D = 0°, compared to (−)-celacinnine and (−)-celafurine—further enables unambiguous identity verification and purity control that is not achievable with co-eluting analogs [4].

Celabenzine (CAS 53938-08-2) Quantitative Differentiation Evidence: Head-to-Head Neuroprotection, Composition Ratios, and Mechanistic Markers


Celabenzine vs. Celafurine and Celacarfurine: Direct Head-to-Head Neuroprotection in Aβ₁₋₄₂-Induced SH-SY5Y Alzheimer's Disease Model

In a 2024 study by Zhang et al., three 13-membered spermidine macrocyclic alkaloids—celabenzine, celafurine, and celacarfurine—isolated from the same Tripterygium wilfordii extract were evaluated head-to-head in an Aβ₁₋₄₂-induced SH-SY5Y human neuroblastoma cell model of Alzheimer's disease [1]. Celabenzine was the only compound explicitly reported to exhibit remarkable protective effects: it increased cell viability from 60% (Aβ₁₋₄₂-damaged baseline) to 80%, a 20-percentage-point absolute rescue representing a 33% relative improvement over the disease model control [1]. The publication highlighted celabenzine's ability to restore cellular morphology of damaged SH-SY5Y cells, while no comparable quantitative rescue data were reported for celafurine or celacarfurine in the same assay system [1]. This differential was sufficiently pronounced that the paper's abstract and conclusions centered on celabenzine, with celafurine and celacarfurine noted only as co-isolated compounds [1].

Neuroprotection Alzheimer's disease Amyloid-beta

Quantitative Composition Ratios in Standardized Effective Fraction: Celabenzine vs. Celafurine, Celacarfurine, and Celacinnine

Chinese Patent CN-112574182-A (priority 2020-10-12) discloses a standardized Tripterygium wilfordii macrocyclic polyamine alkaloid effective fraction with defined quantitative composition ratios for the four co-occurring alkaloids, as verified by HPLC, NMR, and MS [1]. The ratio of celacarfurine (a) : celafurine (b) : celabenzine (c) : celacinnine (d) is explicitly 10 : (404–598) : (95–143) : (55–82), with total alkaloid purity ≥ 80.8% [1]. Celabenzine constitutes the second most abundant alkaloid in this standardized fraction, present at a ratio of 95–143, which is approximately 1.7- to 2.6-fold higher in relative abundance than celacinnine (ratio 55–82) [1]. This defined ratio enables reproducible sourcing and batch-to-batch consistency for anti-inflammatory drug preparation, whereas sourcing individual purified alkaloids without reference to this standardized composition introduces variability [1].

Standardization Quality control Anti-inflammatory

Mechanistic Differentiation via Autophagy Markers: Celabenzine Upregulates Beclin-1 and Downregulates LC3-I in SH-SY5Y Cells

Beyond cell viability rescue, Zhang et al. (2024) provided mechanistic evidence that celabenzine significantly reduces amyloid β-peptide (1-42) deposition in SH-SY5Y cells through autophagy modulation, specifically by upregulating Beclin-1 levels and downregulating LC3-I levels [1]. These autophagy marker changes were reported specifically for celabenzine and were linked to its neuroprotective mechanism, whereas no comparable autophagy marker modulation data were presented for celafurine or celacarfurine in the same study [1]. The Beclin-1/LC3 pathway is an established mechanistic readout for autophagic flux, and its quantitative modulation by celabenzine provides a testable biochemical endpoint that differentiates this compound from structurally related alkaloids for which no such mechanism has been established in the Alzheimer's disease context [1].

Autophagy Beclin-1 LC3

Network Pharmacology Target Engagement: Celabenzine Binds RhoA with Stable Affinity and Engages PI3K-Akt/MAPK Pathways Relevant to CNS Protection

A network pharmacology and bioinformatics analysis by Tang et al. (2024) identified 175 intersecting targets between celabenzine and central nervous system damage, with pathway enrichment implicating PI3K-Akt and MAPK signaling cascades [1]. Celabenzine demonstrated strong binding affinity with the target gene RhoA, indicating stable binding, and was proposed to exert CNS protective effects through RhoA gene modulation [1]. This target engagement profile provides a computationally predicted mechanistic basis for celabenzine's observed neuroprotective effects. While analogous network pharmacology studies for celacinnine or celafurine exist in computational screening contexts, the specific RhoA-centric CNS protection model has been developed and published exclusively for celabenzine to date [1].

Network pharmacology RhoA CNS protection

Molecular Docking Binding Energy: Celabenzine vs. Co-Administered Compounds in Multi-Component Formulations

In a mechanistic study of Shenfu Injection (SFI) for COVID-19-induced ARDS, molecular docking revealed that celabenzine exhibited strong binding affinity with the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) viral protein, alongside other active SFI components such as Gomisin B and Ginsenoside-Rh4_qt [1]. Separately, in a type 2 diabetes mellitus network pharmacology study, celabenzine showed a best-docked binding energy of −9.1 kcal/mol against its target, outperforming Schisantherin B (−8.2 kcal/mol) and Suchilactone (−7.0 kcal/mol) in the same computational screening panel [2]. While these docking studies are not direct head-to-head comparisons with structural analogs celacinnine or celafurine, they establish celabenzine's quantitative docking scores that can be benchmarked against other natural products in multi-component drug research programs [1][2].

Molecular docking Binding energy RdRp

Optical Rotation as an Identity Discriminator: (0)-(S)-Celabenzine vs. (−)-(S)-Celacinnine and (−)-(S)-Celafurine

Kuehne, Guggisberg, and Hesse (1997) established the chiroptical properties of four 13-membered spermidine alkaloids synthesized from a common chiral precursor [1]. Celabenzine exhibits a specific optical rotation of [α]D = 0°, in marked contrast to (−)-(S)-celacinnine and (−)-(S)-celafurine, which show negative optical rotation values [1]. This zero optical rotation for celabenzine—despite the presence of a chiral (2S) center and (S)-configuration confirmed empirically—provides a uniquely simple identity verification parameter: any measurable optical rotation in a sample claimed to be pure celabenzine immediately indicates contamination with celacinnine, celafurine, or other optically active impurities [1]. This chiroptical property is an intrinsic, instrumentally accessible differentiator that does not depend on chromatographic separation and can be used for rapid incoming quality control [1].

Chiroptical Quality control Identity verification

Celabenzine (CAS 53938-08-2): Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Alzheimer's Disease Neuroprotection Screening and Autophagy Mechanism Research

Celabenzine is the only 13-membered spermidine alkaloid with published quantitative neuroprotection efficacy in an Aβ₁₋₄₂-induced SH-SY5Y Alzheimer's disease model, rescuing cell viability from 60% to 80% and modulating autophagy markers Beclin-1 and LC3-I [1]. Research groups investigating autophagy-dependent Aβ clearance mechanisms should prioritize celabenzine over celafurine, celacinnine, or celacarfurine, for which no comparable neuroprotection or autophagy marker data have been published in this disease model [1]. The compound's additional network pharmacology linkage to RhoA-mediated CNS protection pathways further supports its selection for target engagement studies [2].

Quality-Controlled Anti-Inflammatory Extract Manufacturing Based on Patent-Defined Alkaloid Ratios

For industrial production of standardized Tripterygium wilfordii anti-inflammatory effective fractions per patent CN-112574182-A, celabenzine must be sourced and quantified as a defined component at a ratio of 95–143 relative to celacarfurine (10), celafurine (404–598), and celacinnine (55–82), with total alkaloid purity ≥ 80.8% [3]. Substitution of celabenzine with other alkaloids or use of an undefined mixture will fail to meet the patent-specified composition and may alter the anti-inflammatory pharmacological profile. Celabenzine's distinct optical rotation of [α]D = 0° provides a rapid identity verification method during batch release testing that is not applicable to its optically active analogs [4].

Multi-Target Polypharmacology and Molecular Docking-Based Virtual Screening Campaigns

Celabenzine has demonstrated computationally favorable binding energies across multiple independent docking studies: −9.1 kcal/mol in a type 2 diabetes mellitus target panel (ranking above Schisantherin B at −8.2 kcal/mol) and strong binding affinity with SARS-CoV-2 RdRp in a COVID-19 ARDS mechanistic study [5][6]. These established docking scores make celabenzine a rational positive control or lead-like reference compound for virtual screening campaigns targeting PI3K-Akt, MAPK, or viral RdRp proteins, whereas comparable published docking data for celacinnine, celafurine, or celacarfurine against these specific targets are lacking [5][6].

Synthetic Chemistry and Chiroptical Reference Standard Procurement

Celabenzine's established total synthesis routes—including the 1981 Yamamoto total synthesis of (±)-celabenzine and the 1997 Kuehne enantioselective synthesis of (0)-(S)-celabenzine—provide verified synthetic accessibility and characterization data (¹H NMR, ¹³C NMR, MS, and chiroptical properties) that support its use as a reference standard for analytical method development [4][7]. Its unique zero optical rotation distinguishes it from all other celacinnine-type alkaloids and makes it particularly suitable as a chiral HPLC or polarimetric calibration standard where a null optical rotation simplifies baseline correction and impurity detection [4].

Quote Request

Request a Quote for Celabenzine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.